2-Hydroxydodecanedioic acid
Overview
Description
2-Hydroxydodecanedioic acid is a dicarboxylic acid with the molecular formula C12H22O5. It is a hydroxy fatty acid characterized by the presence of two carboxylic acid groups and a hydroxyl group on a 12-carbon chain.
Scientific Research Applications
2-Hydroxydodecanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in fatty acid metabolism and its potential as a biomarker for metabolic disorders.
Medicine: Investigated for its therapeutic potential in treating metabolic diseases and as a diagnostic tool for certain conditions.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and pharmaceuticals
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxydodecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using microorganisms such as Saccharomyces cerevisiae, which can convert fatty acids into hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high yields and purity. The process typically includes the fermentation of renewable feedstocks, such as coconut milk factory wastewater, using genetically engineered strains of microorganisms that express specific enzymes like cytochrome P450 .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Mechanism of Action
The mechanism of action of 2-Hydroxydodecanedioic acid involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for peroxisomal acyl-coenzyme A oxidase, which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. This interaction plays a crucial role in fatty acid metabolism and energy production .
Comparison with Similar Compounds
2-Hydroxydodecanedioic acid can be compared with other hydroxy fatty acids and dicarboxylic acids:
Similar Compounds: 3-Hydroxydodecanedioic acid, 3-Hydroxydecanedioic acid, 3-Hydroxyoctanedioic acid.
Uniqueness: Unlike its analogs, this compound has a hydroxyl group positioned at the second carbon, which influences its reactivity and interaction with enzymes.
Properties
IUPAC Name |
2-hydroxydodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(C(=O)O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996175 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74661-16-8 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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